methyl 6-methyl-1H-indole-4-carboxylate

Aryl hydrocarbon receptor Nuclear receptor pharmacology Immunotoxicology

Methyl 6-methyl-1H-indole-4-carboxylate (CAS 1090903-90-4) is a substituted indole-4-carboxylate ester with molecular formula C11H11NO2 and molecular weight 189.21 g/mol. It belongs to the indole-4-carboxylate family and features a methyl substituent at the 6-position of the indole ring, distinguishing it from the unsubstituted parent methyl indole-4-carboxylate (CAS 39830-66-5, MW 175.18) and the 5-methyl regioisomer (CAS 1360902-02-8).

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8219150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methyl-1H-indole-4-carboxylate
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CNC2=C1)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3
InChIKeyHNXFVUFQRGWNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methyl-1H-Indole-4-Carboxylate (CAS 1090903-90-4): Core Identity and Procurement Baseline


Methyl 6-methyl-1H-indole-4-carboxylate (CAS 1090903-90-4) is a substituted indole-4-carboxylate ester with molecular formula C11H11NO2 and molecular weight 189.21 g/mol . It belongs to the indole-4-carboxylate family and features a methyl substituent at the 6-position of the indole ring, distinguishing it from the unsubstituted parent methyl indole-4-carboxylate (CAS 39830-66-5, MW 175.18) and the 5-methyl regioisomer (CAS 1360902-02-8) . The 6-methylindole core scaffold has been characterized as a significant modulator of the human aryl hydrocarbon receptor (AhR), with 6-methylindole demonstrating 91% agonist efficacy relative to 5 nM TCDD in AZ-AHR reporter gene assays [1]. The compound is commercially available at standard purity ≥97% with batch-specific QC documentation including NMR, HPLC, and GC analysis .

Why Methyl 6-Methyl-1H-Indole-4-Carboxylate Cannot Be Substituted by Generic Indole-4-Carboxylate Analogs


The indole-4-carboxylate scaffold is regioisomerically sensitive: the position of the methyl substituent on the indole ring fundamentally alters both biological activity and synthetic reactivity. At the AhR, 6-methylindole exhibits 91% agonist efficacy (relative to 5 nM TCDD), whereas 3-methylindole functions as an antagonist (IC50 19 µM) and 4-methylindole shows stronger agonism (134%), demonstrating that methyl position alone can toggle between agonism and antagonism [1]. In synthetic applications, the 6-methyl group exerts steric and electronic directing effects on electrophilic aromatic substitution and cross-coupling reactions that differ from the 5-methyl or 7-methyl isomers, affecting regiochemical outcomes and yields of downstream intermediates [2]. The methyl ester at position 4 further differentiates this compound from the free carboxylic acid analog (6-methyl-1H-indole-4-carboxylic acid, CAS 1546171-82-7, MW 175.18), which requires different coupling conditions and exhibits distinct solubility and reactivity profiles . For procurement, generic selection of any indole-4-carboxylate without verifying the substitution pattern risks introducing uncontrolled variables into both biological assays and synthetic pathways.

Quantitative Differentiation Evidence for Methyl 6-Methyl-1H-Indole-4-Carboxylate vs. Closest Analogs


AhR Agonist Efficacy: 6-Methylindole Core vs. Other Methylindole Isomers

The 6-methylindole core scaffold (structurally embedded within methyl 6-methyl-1H-indole-4-carboxylate) demonstrates 91% AhR agonist efficacy (EMAX relative to 5 nM TCDD), placing it as the second most potent agonist among 22 tested methylated and methoxylated indoles. This contrasts sharply with 3-methylindole, which functions as an AhR antagonist (IC50 19 µM), and 4-methylindole, which is a stronger agonist at 134% EMAX [1]. The 5-methylindole and 7-methylindole isomers were substantially weaker agonists (exact values not reported in the summary but classified as less effective). This positional sensitivity means that the 6-methyl substitution confers a specific AhR modulatory profile that cannot be replicated by other regioisomers.

Aryl hydrocarbon receptor Nuclear receptor pharmacology Immunotoxicology

Commercial Purity and QC Documentation: Methyl 6-Methyl vs. 5-Methyl Regioisomer

Methyl 6-methyl-1H-indole-4-carboxylate (CAS 1090903-90-4) is commercially supplied at a standard purity of ≥97% with batch-specific QC certificates including NMR, HPLC, and GC data, as documented by Bidepharm and Aladdin Scientific . The 5-methyl regioisomer (CAS 1360902-02-8) is typically available at 95-97% purity, with some vendors listing only 95% as the standard . The unsubstituted parent, methyl indole-4-carboxylate (CAS 39830-66-5), is available from Sigma-Aldrich at 99% purity (GC) with a defined melting point of 68-71 °C, representing a higher purity benchmark but lacking the 6-methyl group essential for scaffold-specific applications . The presence of verified QC documentation (NMR, HPLC, GC) for the target compound reduces the risk of regioisomeric contamination, which is critical when substitution pattern determines biological or synthetic outcomes.

Chemical procurement Quality control Synthetic intermediate

Molecular Weight and Stoichiometric Impact Relative to Parent and Free Acid Analogs

The molecular weight of methyl 6-methyl-1H-indole-4-carboxylate is 189.21 g/mol (C11H11NO2), which is 14.03 Da higher than both the unsubstituted parent methyl indole-4-carboxylate (175.18 g/mol, C10H9NO2) and the free acid 6-methyl-1H-indole-4-carboxylic acid (175.18 g/mol, C10H9NO2) . This MW difference, equivalent to one methylene unit, directly affects molar calculations in synthetic protocols. When the compound is used as a building block for amide coupling or ester hydrolysis, the increased mass must be accounted for in stoichiometric reagent calculations (e.g., LiOH for saponification, coupling reagents for amide formation). Using the 5-methyl isomer (also MW 189.21) cannot be distinguished by mass alone, requiring orthogonal identity confirmation such as NMR or HPLC retention time comparison .

Synthetic chemistry Reaction stoichiometry Building block procurement

TDO Inhibitor Development: 6-Methylindole Scaffold as a Privileged Precursor

6-Methylindole and its 4-carboxylate derivatives are documented reactants for the preparation of tryptophan 2,3-dioxygenase (TDO) inhibitors, specifically pyridyl-ethenyl-indoles, which are being developed as anticancer immunomodulators . Genentech, in collaboration with NewLink Genetics, has pursued TDO and IDO1 inhibitor programs using indole-based scaffolds, with multiple patents filed covering substituted indole derivatives as TDO2 inhibitors [1]. While direct IC50 data for methyl 6-methyl-1H-indole-4-carboxylate against TDO is not published in peer-reviewed literature, the 6-methylindole substructure is established as a key intermediate for constructing the pyridyl-ethenyl-indole pharmacophore. In contrast, the unsubstituted parent methyl indole-4-carboxylate is also used as a TDO inhibitor precursor but generates analogs lacking the 6-methyl group, which may alter binding interactions within the TDO active site heme pocket [2].

Cancer immunotherapy Tryptophan metabolism TDO2 inhibitor

CYP1A1 Induction by 6-Methylindole: Differentiating Metabolic Liability from Other Methylindoles

The AhR activation by 6-methylindole leads to downstream CYP1A1 induction, confirmed by quantitative reverse transcription PCR in LS180 cells [1]. The study demonstrated that 6-methylindole, as an AhR agonist, upregulates CYP1A1 mRNA expression in a concentration-dependent manner, consistent with its 91% EMAX in reporter assays. This contrasts with 3-methylindole, which as an antagonist would be expected to suppress TCDD-induced CYP1A1 expression. The 4-methylindole isomer, with higher agonist efficacy (134% EMAX), would be predicted to produce stronger CYP1A1 induction. The 4-carboxylate methyl ester on the target compound may modulate cell permeability and metabolic stability compared to the unsubstituted 6-methylindole core, though direct comparative PK data for the ester vs. free indole are not available in the published study [1]. This is a class-level inference about the 6-methylindole pharmacophore, not a direct measurement of the esterified compound.

Drug metabolism CYP1A1 induction Xenobiotic sensing

Best Research and Industrial Application Scenarios for Methyl 6-Methyl-1H-Indole-4-Carboxylate


AhR Modulator Screening Libraries and Structure-Activity Relationship Studies

Methyl 6-methyl-1H-indole-4-carboxylate is a candidate for inclusion in focused AhR modulator screening libraries where the 6-methyl substitution pattern is required to achieve intermediate agonist efficacy (91% EMAX for the 6-methylindole core). The 4-carboxylate ester provides a synthetic handle for further derivatization (amide coupling, ester hydrolysis, reduction) to explore structure-activity relationships around the AhR ligand-binding pocket. The compound's ≥97% purity with multi-method QC documentation [1] ensures that screening results are not confounded by regioisomeric impurities. Based on the Vyhlidalova et al. (2018) characterization of 22 methylated/methoxylated indoles at AhR, the 6-methyl substitution occupies a defined position in the agonist efficacy hierarchy (4-Me > 6-Me > 7-MeO > others), making this compound a valuable reference point for calibrating novel AhR ligands .

Synthesis of TDO-Targeted Anticancer Immunomodulator Intermediates

As documented by Sigma-Aldrich and patent literature, 6-methylindole derivatives serve as reactants for preparing pyridyl-ethenyl-indole TDO inhibitors, a class of anticancer immunomodulators under investigation by Genentech/NewLink Genetics [1]. Methyl 6-methyl-1H-indole-4-carboxylate combines the 6-methylindole scaffold (required for TDO active-site recognition) with the 4-carboxylate ester handle (enabling elaboration to the pyridyl-ethenyl pharmacophore). The compound can be used as a key intermediate in medicinal chemistry campaigns targeting the tryptophan catabolism pathway, where TDO inhibition aims to reverse tumor-associated immune suppression . The ≥97% purity and batch-specific QC documentation reduce the risk of introducing regioisomeric byproducts that could complicate SAR interpretation during lead optimization.

Regioselective Synthetic Methodology Development on Indole Scaffolds

The 6-methyl-4-carboxylate substitution pattern presents unique regiochemical challenges and opportunities for developing selective C-H functionalization, cross-coupling, and electrophilic aromatic substitution methodologies [1]. The 6-methyl group exerts steric hindrance at the adjacent C5 and C7 positions while electronically activating the ring through inductive donation, creating a defined reactivity landscape that differs from the 5-methyl and 7-methyl isomers. The 4-carboxylate ester serves as both a directing group and a synthetic handle, enabling methodology studies on tandem functionalization strategies. The compound's well-defined structure (unambiguous NMR assignment possible at all positions) and commercial availability at ≥97% purity make it a reliable substrate for reaction optimization and scope studies . Comparisons with the 5-methyl isomer (CAS 1360902-02-8) under identical reaction conditions can reveal position-dependent selectivity trends.

CYP1A1 Induction Reference Compound for Drug-Drug Interaction Screening Panels

Based on the confirmed AhR agonist activity of the 6-methylindole core, methyl 6-methyl-1H-indole-4-carboxylate (or its hydrolyzed free acid form) may serve as a reference AhR agonist in CYP1A1 induction assays used for drug-drug interaction screening. The 6-methyl substitution provides a defined, intermediate level of AhR activation (91% EMAX) compared to stronger agonists like 4-methylindole (134% EMAX) or the prototypical inducer TCDD, enabling calibration of assay sensitivity [1]. The ester prodrug form may offer practical advantages in cell-based assays by modulating compound solubility and cell permeability relative to the free indole. Researchers should note that the ester-to-acid conversion may occur in cellular systems, and parallel testing of both the ester (CAS 1090903-90-4) and free acid (CAS 1546171-82-7) forms is recommended to control for hydrolysis artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 6-methyl-1H-indole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.